molecular formula C10H10ClN3S B6632873 5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine

5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine

Cat. No. B6632873
M. Wt: 239.73 g/mol
InChI Key: REZHRQYQRQDAPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine involves the inhibition of protein kinases, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis. This compound binds to the ATP-binding site of protein kinases and prevents the phosphorylation of downstream targets, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine in laboratory experiments is its potential as a selective inhibitor of protein kinases. This compound has also been reported to have good solubility and stability, making it suitable for in vitro and in vivo studies. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the study of 5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine. One potential direction is the development of more potent and selective inhibitors of protein kinases, which can be used for the treatment of various diseases, including cancer. Another direction is the evaluation of the toxicity and pharmacokinetics of this compound in preclinical and clinical studies, which are essential for its potential applications in drug development. Finally, the study of the molecular mechanisms underlying the effects of this compound on cellular processes can provide valuable insights into the development of novel therapeutic strategies.

Synthesis Methods

The synthesis of 5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine has been reported through various methods, including the reaction of 5-chloro-4-aminopyrimidine with 1-(3-thienyl)ethanone in the presence of a catalyst. Another method involves the reaction of 5-chloro-2,4-diaminopyrimidine with 1-(3-thienyl)ethanone in the presence of a reducing agent.

Scientific Research Applications

5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine has been extensively studied for its potential applications in drug discovery and development. It has been reported as a potential inhibitor of protein kinases, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has also been studied for its potential applications in cancer therapy, as it has shown promising results in inhibiting the growth of cancer cells.

properties

IUPAC Name

5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S/c1-7(8-2-3-15-5-8)14-10-9(11)4-12-6-13-10/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZHRQYQRQDAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC=C1)NC2=NC=NC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine

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